molecular formula C10H11NO2 B1274216 5-Benzyl-1,3-oxazolidin-2-one CAS No. 42746-49-6

5-Benzyl-1,3-oxazolidin-2-one

Cat. No. B1274216
Key on ui cas rn: 42746-49-6
M. Wt: 177.2 g/mol
InChI Key: DLBSGOZFSFUDKO-UHFFFAOYSA-N
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Patent
US05466699

Procedure details

A solution of KOH (9.4 g) in water (85 ml) was added to a stirred solution of the product from step (b) (5.1 g) in toluene (150 ml) at 0° C. A solution of phosgene (9.8 g) in toluene (78.4 ml =12.5% w/v) was added dropwise over 15 minutes and the mixture brought to room temperature, then stirred overnight. The aqueous-phase was separated and extracted with ethyl acetate. The combined extracts were evaporated in vacuo to give the desired product as a white solid (2.2 g), mp 106°-108° C. Elemental analysis was consistent with the proposed structure.
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
78.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl.[NH2:4][CH2:5][CH:6]([OH:14])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:15](Cl)(Cl)=[O:16]>O.C1(C)C=CC=CC=1>[CH2:7]([CH:6]1[O:14][C:15](=[O:16])[NH:4][CH2:5]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5.1 g
Type
reactant
Smiles
Cl.NCC(CC1=CC=CC=C1)O
Name
Quantity
85 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
78.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous-phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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